![molecular formula C15H16N4O B4432540 (2,1,3-benzoxadiazol-5-ylmethyl)methyl(1-pyridin-2-ylethyl)amine](/img/structure/B4432540.png)
(2,1,3-benzoxadiazol-5-ylmethyl)methyl(1-pyridin-2-ylethyl)amine
Overview
Description
(2,1,3-benzoxadiazol-5-ylmethyl)methyl(1-pyridin-2-ylethyl)amine, also known as BODIPY-amine, is a fluorescent probe that has been extensively used in scientific research applications. This compound is known for its unique optical properties, which make it an ideal tool for studying various biological and chemical processes.
Mechanism of Action
(2,1,3-benzoxadiazol-5-ylmethyl)methyl(1-pyridin-2-ylethyl)amine works by emitting fluorescence when excited with light of a specific wavelength. The fluorescence emission is dependent on the local environment of the molecule, such as pH, polarity, and viscosity. This property makes it an ideal tool for studying various biological processes.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2,1,3-benzoxadiazol-5-ylmethyl)methyl(1-pyridin-2-ylethyl)amine in laboratory experiments is its high sensitivity and specificity. It can detect even small changes in the local environment of the molecule, making it an ideal tool for studying various biological processes. Another advantage is its versatility, as it can be used in a wide range of applications.
However, there are also some limitations to using this compound in laboratory experiments. One limitation is its cost, as it is a relatively expensive compound. Another limitation is its photobleaching, which limits its use in long-term experiments.
Future Directions
There are several potential future directions for the use of (2,1,3-benzoxadiazol-5-ylmethyl)methyl(1-pyridin-2-ylethyl)amine in scientific research. One direction is the development of new this compound derivatives with improved optical properties, such as increased sensitivity and specificity. Another direction is the application of this compound in live-cell imaging, which would allow researchers to study various biological processes in real-time. Finally, this compound could be used in the development of new diagnostic and therapeutic tools for various diseases.
Scientific Research Applications
(2,1,3-benzoxadiazol-5-ylmethyl)methyl(1-pyridin-2-ylethyl)amine has been extensively used in scientific research applications, particularly in the field of biochemistry and molecular biology. This compound is widely used as a fluorescent probe to study various biological processes, including protein-protein interactions, DNA-protein interactions, and enzyme activity. It has also been used to study the localization and trafficking of proteins in cells.
properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-1-pyridin-2-ylethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-11(13-5-3-4-8-16-13)19(2)10-12-6-7-14-15(9-12)18-20-17-14/h3-9,11H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXORQAOOIVKMME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C)CC2=CC3=NON=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.